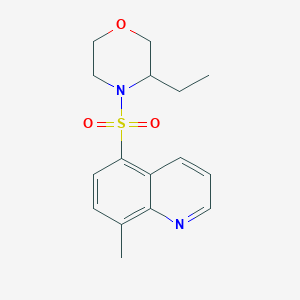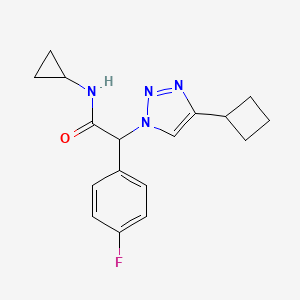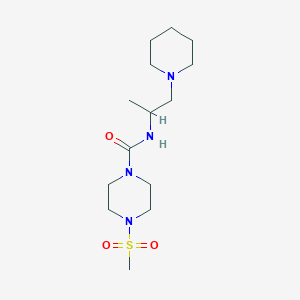
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is a complex organic compound that features a morpholine ring substituted with an ethyl group and a sulfonyl group attached to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The sulfonylated quinoline is reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonyl group can form strong interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Morpholine Derivatives: Compounds like morpholine-4-sulfonamide have similar structural features and applications.
Uniqueness
3-Ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine is unique due to the combination of the quinoline and morpholine rings with a sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
3-ethyl-4-(8-methylquinolin-5-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-13-11-21-10-9-18(13)22(19,20)15-7-6-12(2)16-14(15)5-4-8-17-16/h4-8,13H,3,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRZUUXHGSKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)
![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
![N-(2-{[1-(3,5-dichlorobenzoyl)pyrrolidin-2-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7449858.png)

![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
